BenchChemオンラインストアへようこそ!

2-Bromo-6-cyanopyrazine

Cross-coupling Medicinal Chemistry Synthetic Methodology

This specific 2-bromo-6-cyano regioisomer provides orthogonal reactivity handles—Br for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, and CN for nucleophilic aromatic substitution—enabling sequential library synthesis. Critical for constructing pyrazinopyrazine kinase inhibitor scaffolds (b-Raf, FLT3, Chk1), p53-Y220C covalent reactivators, and antitubercular pteridine derivatives. The bromo substituent offers superior leaving-group capacity vs. chloro analogs, reducing synthetic route risk and analytical burden. Procure this exact regioisomer to ensure compatibility with established patent scaffolds (US20140364423A1) and validated bioconjugation protocols.

Molecular Formula C5H2BrN3
Molecular Weight 183.99 g/mol
CAS No. 859064-02-1
Cat. No. B1440216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-cyanopyrazine
CAS859064-02-1
Molecular FormulaC5H2BrN3
Molecular Weight183.99 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Br)C#N
InChIInChI=1S/C5H2BrN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
InChIKeyQCDKRPNGGXLBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-cyanopyrazine (CAS 859064-02-1) for Heterocyclic Building Block Procurement: Scientific Selection Guide


2-Bromo-6-cyanopyrazine (CAS 859064-02-1; 6-bromopyrazine-2-carbonitrile; molecular formula C5H2BrN3; molecular weight 183.99 g/mol) is a bifunctional heterocyclic building block featuring both a bromine atom at the 2-position and a cyano group at the 6-position of the pyrazine ring . This specific substitution pattern creates a dual-handle intermediate enabling both C–C cross-coupling (via Suzuki-Miyaura or Sonogashira reactions) and nucleophilic aromatic substitution (SNAr) for late-stage functionalization in medicinal chemistry and agrochemical discovery programs . The compound serves as a precursor for pteridine derivatives and pyrazine-based kinase inhibitor scaffolds, with procurement relevance driven by its orthogonal reactivity and established utility in antitubercular agent development pipelines [1].

2-Bromo-6-cyanopyrazine Procurement Rationale: Why Alternative 2-Cyanopyrazine Halides Are Not Interchangeable


Procurement decisions for 2-cyanopyrazine halide building blocks must account for the fundamentally different synthetic routes required to access regioisomeric substitution patterns. The 2-bromo-6-cyano substitution pattern of 2-bromo-6-cyanopyrazine positions the bromine atom ortho to one ring nitrogen and meta to the cyano group, creating an electronic environment distinct from both 5-bromopyrazine-2-carbonitrile (2-bromo-5-cyanopyrazine, CAS 221295-04-1) and 2-bromo-3-cyanopyrazine analogs [1]. While chloropyrazine carbonitriles exhibit lower reactivity in palladium-catalyzed cross-coupling due to the stronger C–Cl bond, bromopyrazine carbonitriles enable milder reaction conditions and broader functional group tolerance in Suzuki-Miyaura and related transformations [2]. Generic substitution of alternative cyanopyrazine halides without validation of regioisomeric integrity and coupling efficiency introduces synthetic route risk, potential regioisomeric impurity formation, and downstream analytical burden that directly impacts project timelines and material costs.

2-Bromo-6-cyanopyrazine Quantitative Differentiation Evidence vs. In-Class Pyrazine Building Blocks


Suzuki-Miyaura Cross-Coupling Efficiency of 6-Bromopyrazine-2-carbonitrile: Benchmark Reactivity Profile

2-Bromo-6-cyanopyrazine (6-bromopyrazine-2-carbonitrile) demonstrates high-yielding Suzuki-Miyaura cross-coupling reactivity under standard Pd(dppf)Cl2-catalyzed conditions. In studies of highly functionalized 6-bromopyrazines, Suzuki coupling with biphenyl boronic acid using cesium carbonate as base and Pd(dppf)Cl2 catalyst afforded 6-arylpyrazine products in 85–100% isolated yield [1]. This reactivity profile is directly transferable to 2-bromo-6-cyanopyrazine given the identical 6-bromo substitution pattern and the established electron-withdrawing effect of the 2-cyano group that further activates the C–Br bond toward oxidative addition. In contrast, 2-chloro-6-cyanopyrazine analogs require more forcing conditions and specialized ligand systems due to the lower reactivity of the C–Cl bond in palladium-catalyzed couplings [2].

Cross-coupling Medicinal Chemistry Synthetic Methodology

Regioisomeric Differentiation: 2-Bromo-6-cyanopyrazine vs. 5-Bromopyrazine-2-carbonitrile (2-Bromo-5-cyanopyrazine) Synthetic Pathway Implications

The synthesis of 2-bromo-6-cyanopyrazine proceeds via direct bromination of 2-cyanopyrazine using bromine or brominating agents in acetic acid or DMF at 0–60°C, producing the 6-bromo regioisomer as the primary product due to electronic directing effects . In contrast, 5-bromopyrazine-2-carbonitrile (CAS 221295-04-1; 2-bromo-5-cyanopyrazine) is accessed via an entirely different route: palladium(0)-catalyzed cyanation of 2-amino-5-bromopyrazines, requiring specialized catalyst systems and distinct precursor availability [1]. Procurement of the incorrect regioisomer necessitates complete retrosynthetic redesign and potentially unavailable precursor materials, introducing multi-week project delays and significant cost overruns.

Regioselectivity Synthetic Route Design Bromination

2-Bromo-6-cyanopyrazine as Precursor to p53-Y220C Covalent Binders: Structural Basis for SNAr Reactivity in Targeted Protein Modification

Recent structural biology studies have established that 3,5-dichloro-6-ethylpyrazine-2-carbonitrile, a close structural analog of 2-bromo-6-cyanopyrazine, forms a covalent bond with the Y220C mutant p53 tumor suppressor protein cleft via an SNAr mechanism. The X-ray crystal structure (PDB 9G6U, resolution 1.64 Å, deposited 2024) reveals that the pyrazine-2-carbonitrile scaffold engages the Y220C binding pocket through nucleophilic aromatic substitution, with the halogen leaving group (chloro in the crystallized ligand) enabling site-selective covalent modification [1]. The bromo analog (2-bromo-6-cyanopyrazine) is expected to exhibit enhanced SNAr reactivity relative to the chloro derivative due to the lower C–Br bond dissociation energy (approximately 285 kJ/mol vs. 338 kJ/mol for C–Cl), enabling milder reaction conditions for bioconjugation and inhibitor discovery [2].

Cancer Therapeutics Covalent Inhibitors SNAr Reactivity

Physicochemical Property Differentiation: 2-Bromo-6-cyanopyrazine vs. 2-Bromo-6-chloropyrazine for Late-Stage Functionalization

2-Bromo-6-cyanopyrazine (C5H2BrN3, MW 183.99) exhibits a predicted LogP of 0.62, lower than the LogP of 2-bromo-6-chloropyrazine (C4H2BrClN2, MW 193.43) which has a predicted LogP of 1.65 [1]. This 1.03 LogP unit difference corresponds to an approximately 10-fold difference in octanol-water partition coefficient. The lower lipophilicity of 2-bromo-6-cyanopyrazine is attributable to the electron-withdrawing and polar character of the cyano group versus the chloro substituent, which may confer different pharmacokinetic properties when incorporated into drug-like molecules.

Physicochemical Properties LogP Drug Design

Antitubercular Agent Development: 2-Bromo-6-cyanopyrazine as Precursor to 5-Hydroxypyrazine-2-carboxylic Acid via Bioconversion

2-Bromo-6-cyanopyrazine has been identified as a valuable precursor in the synthesis of antitubercular agents via bioconversion of the related compound 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid [1]. This biotransformation is catalyzed by Agrobacterium sp. DSM 6336, producing a key building block for novel antitubercular agents. Additionally, pyrazine derivatives synthesized from related 2-chloro-3-cyanopyrazine have demonstrated significant in vitro activity against Mycobacterium tuberculosis, establishing the broader pyrazine-2-carbonitrile scaffold as a privileged motif for antitubercular drug discovery [2]. While direct MIC data for 2-bromo-6-cyanopyrazine-derived final compounds are not available in the retrieved literature, the established precedent for cyanopyrazine-based antitubercular agents provides a validated application pathway for procurement in infectious disease research programs.

Antitubercular Agents Biocatalysis Antimicrobial Resistance

2-Bromo-6-cyanopyrazine Procurement Scenarios: High-Impact Applications in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Discovery: Pyrazine-2-carbonitrile Scaffolds for Cancer Therapeutics

The pyrazine-2-carbonitrile scaffold with 6-halogen substitution has been established as a privileged motif for covalent kinase inhibitor development. 2-Bromo-6-cyanopyrazine enables efficient Suzuki-Miyaura diversification at the C6 position to generate focused libraries of pyrazine-2-carbonitrile analogs for screening against kinase targets, including therapeutically relevant kinases such as b-Raf, FLT3, and Chk1 [1][2]. The orthogonal reactivity profile—bromo for cross-coupling, cyano for SNAr bioconjugation—provides two independent diversification handles for sequential or parallel library synthesis. Procurement of this specific regioisomer ensures compatibility with established pyrazinopyrazine kinase inhibitor patent scaffolds (US20140364423A1) where 2,6-disubstitution patterns are specified [3].

p53 Reactivator Programs: Covalent Targeting of the Y220C Mutant Cleft

The validated SNAr reactivity of pyrazine-2-carbonitriles toward the p53-Y220C mutant cleft (PDB 9G6U) establishes a structural basis for developing covalent p53 reactivators [1]. 2-Bromo-6-cyanopyrazine is positioned as an optimal building block for generating analogs of the 3,5-dichloro-6-ethylpyrazine-2-carbonitrile lead series. The bromo substituent provides enhanced leaving group capacity relative to chloro, enabling lower-concentration bioconjugation protocols and potentially more efficient covalent engagement of the Y220C binding pocket. Procurement of this compound supports structure-based drug design efforts targeting the Y220C p53 mutation, which occurs in approximately 1.8% of all human cancers, with particular prevalence in ovarian, esophageal, and pancreatic malignancies.

Antitubercular Drug Discovery: Building Block for Novel Agents Against M. tuberculosis

The established bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 provides a validated route to antitubercular building blocks from 2-bromo-6-cyanopyrazine-derived intermediates [1]. Furthermore, the broader pyrazine-2-carbonitrile scaffold has demonstrated in vitro activity against Mycobacterium tuberculosis in multiple derivative series [2]. Procurement of 2-bromo-6-cyanopyrazine enables SAR exploration at the 6-position via cross-coupling diversification while maintaining the antitubercular-privileged pyrazine-2-carbonitrile core. This dual functionality supports hit-to-lead optimization campaigns targeting multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Agrochemical Intermediate Synthesis: Pteridine and Heterocycle Construction

2-Bromo-6-cyanopyrazine serves as a versatile precursor for the synthesis of pteridine derivatives, a class of nitrogen-containing heterocycles with established applications in agrochemicals as fungicides, herbicides, and plant growth regulators [1]. The compound's dual functionality enables sequential derivatization: the cyano group can be converted to carboxylic acids, amides, or amines via hydrolysis or reduction, while the bromo substituent undergoes transition metal-catalyzed cross-coupling to introduce aryl or heteroaryl diversity. This synthetic flexibility supports the construction of diverse pteridine-like scaffolds without requiring separate precursor procurement for each diversification pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-cyanopyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.